molecular formula C12H15NO4 B8566769 methyl N-(3-methoxypropanoyl)anthranilate

methyl N-(3-methoxypropanoyl)anthranilate

Cat. No.: B8566769
M. Wt: 237.25 g/mol
InChI Key: PUCRASXBZCKLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-methoxypropanoyl)anthranilate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-(3-methoxypropanoylamino)benzoate

InChI

InChI=1S/C12H15NO4/c1-16-8-7-11(14)13-10-6-4-3-5-9(10)12(15)17-2/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

PUCRASXBZCKLBW-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 12.6 g (100 mmol) of the sodium salt obtained in the above (i) in 100 ml of benzene was dropwise added 8.0 ml (110 mmol) of thionyl chloride under stirring at room temperature for a period of 5 min. The mixture was then heated under reflux for 30 min. After chilling with ice, insolubles were removed by filtration. To the filtrate were added 15.1 g (100 mmol) of methyl anthranilate and 13.8 g (100 mmol) of potassium carbonate. The resulting mixture was then heated under reflux for 4 hrs. After the addition of ice water, the reaction mixture was washed sequentially with 6 N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride, and then was dried over anhydrous sodium sulfate. The solvent was distilled off to leave 8.8 g of an oily product. The oily product was crystallized from hexane to give 8.3 g of the desired compound as a pale yellow crystal.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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